molecular formula C21H36O B1679162 Pro-drone CAS No. 53905-38-7

Pro-drone

Cat. No. B1679162
CAS RN: 53905-38-7
M. Wt: 304.5 g/mol
InChI Key: LTNBHNLTEGZRFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04484007

Procedure details

The reaction mixture containing 1-(p-isopropylphenyl)-4,8-dimethyl-8-methoxynonan-1-ol as obtained above (Example III) (9.9 g) was submitted to hydrogenolysis by dissolution in an acidic lower alkanol, e.g., methanol (50 ml) and conc. HCl (1 ml) and was then hydrogenated with H2 in the presence of 5% Pd-C (0.4 g). After uptake of hydrogen ceased, the catalyst was removed by filtration with the aid of a filter aid (Celite). The filtrate was washed with aq. NaHCO3, brine and dried over MgSO4. Evaporation of solvent left a yellow oil (8.4 g). Distillation gave the desired product (1-(p-isopropylphenyl)-4,8-dimethyl-8-methoxynonane) (2.8 g, bp. 120°-125°/0.05 torr). The NMR spectrum showed the following signals 1.08 (6H, s), 1.22 (6H, d, J.=6.5 Hz): (CDCl3) 0.88 (3H, d, J=6.5 Hz), 2.60 (2H, t, J=7 Hz), 2.90 (1H, m), 3.14 (3H, s), 7.10 (4H, s).
Name
1-(p-isopropylphenyl)-4,8-dimethyl-8-methoxynonan-1-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
lower alkanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.4 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10](O)[CH2:11][CH2:12][CH:13]([CH3:22])[CH2:14][CH2:15][CH2:16][C:17]([CH3:21])([O:19][CH3:20])[CH3:18])=[CH:6][CH:5]=1)([CH3:3])[CH3:2].[H][H]>CO.Cl.[Pd]>[CH:1]([C:4]1[CH:5]=[CH:6][C:7]([CH2:10][CH2:11][CH2:12][CH:13]([CH3:22])[CH2:14][CH2:15][CH2:16][C:17]([CH3:21])([O:19][CH3:20])[CH3:18])=[CH:8][CH:9]=1)([CH3:3])[CH3:2]

Inputs

Step One
Name
1-(p-isopropylphenyl)-4,8-dimethyl-8-methoxynonan-1-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=CC=C(C=C1)C(CCC(CCCC(C)(OC)C)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
lower alkanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
1 mL
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as obtained above (Example III) (9.9 g)
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration with the aid of a filter aid (Celite)
WASH
Type
WASH
Details
The filtrate was washed with aq. NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent
WAIT
Type
WAIT
Details
left a yellow oil (8.4 g)
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=CC=C(C=C1)CCCC(CCCC(C)(OC)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.